Bepridil-d5

Description

Conceptual Framework of Isotopic Labeling in Pharmacological and Biological Sciences

Isotopic labeling is a powerful technique used in scientific research to trace the journey of a substance through a chemical reaction, a metabolic pathway, or a biological system. creative-proteomics.comwikipedia.org This is achieved by replacing one or more atoms in a molecule with their isotope, which has the same number of protons but a different number of neutrons. wikipedia.org These isotopic labels act as markers that can be detected and tracked without altering the chemical properties of the molecule. creative-proteomics.comcea.fr

The isotopes used can be either stable or radioactive. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are often used for long-term studies. creative-proteomics.comaptochem.com Radioactive isotopes, or radionuclides, are unstable and emit radiation that can be detected with specialized instruments, making them suitable for real-time monitoring of dynamic processes. creative-proteomics.com In pharmacology and biology, isotopic labeling is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.net

Methodological Advantages and Research Rationales for Deuterium Substitution in Drug Discovery and Development

Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery and development. nih.gov The substitution of hydrogen with deuterium, known as deuteration, can offer several advantages. researchgate.net One of the primary benefits is the potential to improve a drug's pharmacokinetic profile. nih.govresearchgate.net The bond between deuterium and carbon is stronger than the hydrogen-carbon bond, which can slow down the rate of metabolic reactions that involve breaking this bond. This "kinetic isotope effect" can lead to a longer drug half-life, potentially reducing the frequency of doses. researchgate.netslideshare.net

Furthermore, deuteration can influence metabolic pathways, sometimes redirecting metabolism away from the formation of toxic byproducts, which could enhance the safety profile of a drug. nih.govresearchgate.net Deuterated compounds are also invaluable as internal standards in bioanalytical methods, particularly in mass spectrometry. aptochem.comacs.org By adding a known quantity of a deuterated version of the drug to a biological sample, scientists can accurately quantify the concentration of the non-deuterated drug, correcting for variations during sample processing and analysis. scioninstruments.comcerilliant.com This enhances the precision and robustness of analytical methods. aptochem.com

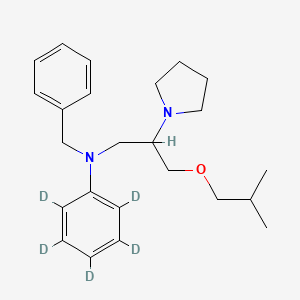

Bepridil-d5: A Deuterated Analog

This compound is the deuterium-labeled version of Bepridil (B108811). medchemexpress.com Bepridil itself is a calcium channel blocker with antianginal and antiarrhythmic properties. ncats.iopatsnap.com this compound is specifically designed for use in research and analytical applications, primarily as an internal standard for the quantification of Bepridil in biological samples. medchemexpress.com

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. The incorporation of five deuterium atoms results in a higher molecular weight compared to the unlabeled Bepridil.

| Property | Value |

| Chemical Name | β-[(2-Methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine-d5 |

| Molecular Formula | C₂₄H₂₉D₅N₂O |

| Molecular Weight | 371.57 g/mol |

| Synonyms | (±)-Bepridil-d5, Org 5730-d5, dl-Bepridil-d5 |

| Source: Impurity.com impurity.com |

Synthesis and Labeling of this compound

The synthesis of this compound involves the chemical synthesis of Bepridil with the specific incorporation of five deuterium atoms. impurity.com While detailed, proprietary synthesis methods are not always publicly available, the general approach involves using deuterated starting materials or reagents in the synthetic pathway. Enantioselective synthesis methods have been developed for Bepridil, which could be adapted for its deuterated analog to produce specific stereoisomers. rsc.orggoogle.com The goal is to create a stable, labeled compound that is chemically identical to Bepridil except for the mass difference imparted by the deuterium atoms. aptochem.com

Applications in Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS). chromforum.orglcms.cz

Internal Standard in Pharmacokinetic Studies

In pharmacokinetic studies, researchers analyze biological matrices like blood, plasma, or urine to determine the concentration of a drug over time. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such analyses. aptochem.com Because this compound is chemically almost identical to Bepridil, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scioninstruments.com This co-elution and similar behavior allow it to effectively compensate for variations in the analytical process, leading to more accurate and precise quantification of Bepridil. cerilliant.com

Mass Spectrometry-Based Bioanalysis

Mass spectrometry is a highly sensitive and selective analytical technique used to identify and quantify molecules. In LC-MS/MS analysis, Bepridil and this compound are separated from other components in the sample by liquid chromatography before being ionized and detected by the mass spectrometer. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio, which is slightly higher for this compound due to the presence of deuterium atoms. aptochem.com By comparing the peak area of Bepridil to the known concentration of this compound, the exact amount of Bepridil in the original sample can be determined.

The table below illustrates hypothetical data from a pharmacokinetic study where this compound was used as an internal standard to quantify Bepridil concentrations in plasma at different time points after administration.

| Time (hours) | Bepridil Peak Area | This compound Peak Area | Bepridil Concentration (ng/mL) |

| 1 | 15,234 | 50,123 | 30.4 |

| 2 | 28,976 | 49,876 | 58.1 |

| 4 | 45,123 | 50,543 | 89.3 |

| 8 | 32,567 | 49,998 | 65.1 |

| 12 | 18,765 | 50,210 | 37.4 |

| 24 | 5,432 | 49,789 | 10.9 |

Structure

3D Structure

Properties

Molecular Formula |

C24H34N2O |

|---|---|

Molecular Weight |

371.6 g/mol |

IUPAC Name |

N-benzyl-2,3,4,5,6-pentadeuterio-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/i4D,7D,8D,13D,14D |

InChI Key |

UIEATEWHFDRYRU-KVKRPVSRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)CC(COCC(C)C)N3CCCC3)[2H])[2H] |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Bepridil D5

Synthetic Routes for Deuterium (B1214612) Incorporation into Bepridil (B108811) Scaffolds

The synthesis of Bepridil-d5 involves the strategic incorporation of five deuterium atoms into the Bepridil structure. While specific proprietary methods may exist, plausible synthetic routes can be postulated based on established deuteration techniques applied to the key structural motifs of Bepridil: the N-benzyl aniline (B41778) moiety and the pyrrolidine (B122466) ring.

A common strategy for introducing deuterium into a molecule is through the use of deuterated reagents. In the case of this compound, the deuterium atoms are typically located on the phenyl ring of the benzyl (B1604629) group. A feasible synthetic approach would involve the use of a deuterated starting material, such as d5-benzyl chloride.

A generalized synthetic scheme for Bepridil involves the N-alkylation of N-phenyl-1-pyrrolidin-2-ylmethanamine with 3-isobutoxy-2-phenylpropyl methanesulfonate. To produce this compound, the synthesis would be adapted to use a deuterated N-benzyl precursor.

Proposed Synthetic Pathway for this compound:

Synthesis of d5-Benzyl Chloride: This can be achieved through the chlorination of d6-toluene. The perdeuterated toluene (B28343) provides the d5-benzyl group.

Synthesis of N-(d5-benzyl)-N-phenylamine: Aniline can be reacted with d5-benzyl chloride in the presence of a base to form the deuterated secondary amine.

Synthesis of N-(d5-benzyl)-N-phenyl-1-(pyrrolidin-2-yl)methanamine: The deuterated N-benzyl aniline can then be reacted with a suitable pyrrolidine derivative, such as 1-(chloromethyl)pyrrolidine, to complete the core structure of this compound.

An alternative approach involves the direct deuteration of Bepridil itself. However, this method is often less specific and can lead to a mixture of isotopologues. Therefore, the use of deuterated building blocks is generally preferred for achieving high isotopic purity.

Stereoselective Synthesis of Bepridil Enantiomers and Implications for Deuterated Analogues

Bepridil possesses a chiral center at the 2-position of the pyrrolidine ring, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of the molecule can significantly influence its pharmacological activity. Consequently, the stereoselective synthesis of Bepridil and its deuterated analogs is of considerable interest.

The stereoselective synthesis of Bepridil can be achieved by using a chiral starting material, such as (R)- or (S)-prolinamide. The chosen enantiomer of prolinamide can be converted to the corresponding chiral pyrrolidinemethylamine, which is then used in the subsequent steps of the synthesis. This ensures that the final Bepridil product has the desired stereochemistry.

The implications for the synthesis of deuterated analogs like this compound are direct. By incorporating the d5-benzyl group into a stereochemically pure pyrrolidine precursor, one can obtain the desired enantiomer of this compound. For example, starting with (S)-prolinamide would ultimately yield (S)-Bepridil-d5.

The stereochemical purity of the final product is crucial and is typically assessed using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Radiochemical and Isotopic Purity Assessment of this compound

The utility of this compound as an internal standard and in metabolic studies is critically dependent on its isotopic and chemical purity. Therefore, rigorous analytical methods are employed to characterize the final product.

Isotopic Purity Assessment:

The isotopic purity of this compound is determined by assessing the degree of deuterium incorporation and the distribution of isotopologues. The primary techniques used for this purpose are:

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the unlabeled Bepridil and its deuterated isotopologues based on their mass-to-charge ratios. The relative intensities of the peaks corresponding to d0 to d5 Bepridil provide a quantitative measure of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the positions of deuterium incorporation. The absence or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. ¹³C NMR can also provide complementary information.

Chemical Purity Assessment:

The chemical purity of this compound is assessed to ensure the absence of any process-related impurities or degradation products. The most common methods include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to separate and quantify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile impurities.

The combination of these analytical techniques provides a comprehensive profile of the purity and isotopic composition of this compound, ensuring its suitability for its intended applications.

Advanced Analytical Applications and Chromatographic Methodologies Utilizing Bepridil D5

Implementation of Bepridil-d5 as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, the primary goal is to accurately determine the concentration of a specific analyte within a biological sample, such as plasma, blood, or tissue. globalresearchonline.netresearchgate.net The complexity of these matrices can introduce significant variability during sample preparation and analysis. researchgate.net An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. researchgate.net The IS helps to correct for variations in sample extraction, matrix effects, and instrument response. scispace.com

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based assays. bioanalysis-zone.commdpi.com Because the incorporation of deuterium (B1214612) atoms results in a higher mass, this compound can be distinguished from the unlabeled bepridil (B108811) by the mass spectrometer. However, its chromatographic behavior, extraction recovery, and ionization efficiency are nearly identical to the analyte. scispace.combioanalysis-zone.com This near-identical behavior allows the SIL internal standard to effectively compensate for analytical variability, leading to highly reliable and robust quantitative data. mdpi.comlcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. researchgate.netbioanalysis-zone.com In this methodology, this compound is indispensable for the accurate quantification of bepridil in biological samples like rat plasma. nih.gov An LC-MS/MS method involves separating the analyte from other matrix components using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. globalresearchonline.net

When this compound is used as the internal standard, it co-elutes with the native bepridil from the HPLC column. Upon entering the mass spectrometer's ion source, both compounds are ionized. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM). The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of bepridil in the original sample. This ratio-based calculation corrects for potential sample loss during preparation and fluctuations in instrument signal. researchgate.netlcms.cz

A validated LC-MS/MS method for bepridil in rat plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL and a linear calibration curve from 1 ng/mL to 1000 ng/mL. nih.gov The use of an appropriate internal standard ensures the method's accuracy and precision, as shown in the representative data below.

Table 1: Representative Intra-day and Inter-day Precision and Accuracy for Bepridil Quantification Using an Internal Standard Data adapted from a validated LC-MS/MS method for bepridil in rat plasma. nih.gov

| Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

|---|---|---|---|---|

| 3.00 (LQC) | 101.32 | 10.11 | 102.87 | 10.45 |

| 500 (MQC) | 98.54 | 3.54 | 97.65 | 4.21 |

| 800 (HQC) | 96.80 | 2.89 | 95.35 | 3.97 |

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation

Gas chromatography (GC) is another powerful separation technique that can be coupled with mass spectrometry (GC-MS) for the analysis of volatile or semi-volatile compounds. bibliotekanauki.plmdpi.com For non-volatile drugs like bepridil, a chemical derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. bibliotekanauki.pl

In a GC-MS assay, this compound would serve the same crucial role as an internal standard. After extraction from the biological matrix, the sample extract containing both bepridil and this compound would be derivatized. During GC analysis, the derivatized analyte and internal standard, having nearly identical chemical properties, would exhibit very similar retention times. brieflands.com The mass spectrometer would then differentiate them based on their mass-to-charge ratios. The quantification relies on the ratio of the peak area of the bepridil derivative to that of the this compound derivative, providing a highly accurate and precise measurement by correcting for variability in the extraction, derivatization, and injection steps. brieflands.com

Spectroscopic Characterization of Deuterated Bepridil

The synthesis of a deuterated internal standard requires rigorous characterization to confirm its chemical structure and isotopic purity. Spectroscopic techniques are essential for this purpose, ensuring that the deuterium atoms are located at the correct positions and that the isotopic enrichment is sufficient for its intended use.

²H NMR spectroscopy directly detects the deuterium nuclei. huji.ac.il This technique is particularly useful for confirming the exact positions of the deuterium labels on the bepridil molecule. Since the chemical shift ranges for protons and deuterons are virtually identical, the ²H NMR spectrum can confirm that deuteration occurred at the intended molecular sites, thus elucidating the correct positional isomer. huji.ac.il This confirmation is critical, as the position of the stable isotopes can sometimes influence the compound's fragmentation pattern in mass spectrometry or its chromatographic behavior. nih.govnih.gov

An interesting phenomenon known as isotopic fractionation can sometimes be observed during HPLC analysis. nih.gov This refers to the slight separation of isotopologues, such as bepridil and this compound, during the chromatographic process. Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. washington.eduscribd.com

This separation is attributed to the "deuterium effect," where the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. nsf.gov In reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used, deuterated compounds often exhibit weaker van der Waals interactions with the stationary phase. This can result in slightly less retention and, consequently, an earlier elution time compared to the non-deuterated analyte. washington.edu Conversely, in normal-phase HPLC (NP-HPLC), deuterated compounds may elute later. washington.edu

While this effect is usually small, it is a critical consideration for quantitative bioanalysis. If the chromatographic peaks of the analyte and the internal standard are not completely co-eluting, calculating the peak area ratio from only the peak apexes could lead to inaccurate results. Therefore, it is crucial to integrate the entire area of both chromatographic peaks to ensure that the quantitative analysis is not biased by isotopic fractionation. nih.govnsf.gov

Table 2: Conceptual Illustration of Isotopic Fractionation in Reversed-Phase HPLC

| Compound | Typical Retention Time (min) | Elution Order | Reason for Separation |

|---|---|---|---|

| This compound | 8.48 | 1st | Weaker van der Waals interactions of the C-D bond with the non-polar stationary phase lead to slightly less retention for the deuterated compound. washington.edu |

| Bepridil | 8.52 | 2nd |

Note: The retention times are hypothetical and for illustrative purposes only.

Mechanistic and Pharmacological Profile of this compound: A Review of Available Data

Following a comprehensive review of scientific literature and commercial product data, it has been determined that there is no available research specifically detailing the use of This compound as a molecular probe for mechanistic or cellular pharmacology studies as outlined in the requested article structure.

This compound is the deuterium-labeled version of Bepridil. medchemexpress.commedchemexpress.com In pharmaceutical research and development, deuterated compounds like this compound are most commonly synthesized for use as internal standards in analytical techniques, particularly mass spectrometry. medchemexpress.com This allows for the precise quantification of the non-labeled parent drug, Bepridil, in biological samples during pharmacokinetic and metabolic studies. medchemexpress.com

The substitution of hydrogen with its stable heavy isotope, deuterium, creates a molecule with a greater mass but which is generally considered to have identical biological and pharmacological activity to the parent compound. While deuteration can sometimes alter a drug's metabolic profile, leading to changes in its pharmacokinetics, the fundamental mechanism of action at its target receptors or channels is not expected to change. drugbank.compatsnap.com Consequently, dedicated pharmacological studies on the deuterated version are typically not performed.

All available scientific data on the modulatory effects on ion channels, transporter systems, and intracellular signaling pathways have been conducted using the non-labeled compound, Bepridil or Bepridil hydrochloride . tocris.comdrugbank.comahajournals.orgmdpi.comamegroups.orgrndsystems.com This research has established Bepridil as a multi-channel blocker, affecting calcium, sodium, and various potassium channels, as well as inhibiting the Na+/Ca2+ exchanger and Na+/K+-ATPase. drugbank.commdpi.comamegroups.orgrndsystems.com

Given the strict requirement to focus solely on "this compound" and the absence of any studies on its use as a direct pharmacological probe, it is not possible to generate the requested article with scientific accuracy. The existing body of research focuses exclusively on Bepridil for these mechanistic investigations.

Mechanistic Investigations and Cellular Pharmacology Using Bepridil D5 As a Molecular Probe

Intracellular Signal Transduction Pathway Interventions

Calmodulin Interaction Dynamics and Calcium Sensitivity Modulation

Bepridil (B108811) is recognized for its multifaceted mechanism of action, which extends beyond simple calcium channel blockade to include significant interactions with calmodulin, a key intracellular calcium sensor. drugbank.comnih.gov Studies have shown that Bepridil interferes with the binding of calcium to calmodulin, thereby modulating its activity. drugbank.com This interaction is crucial as the calcium-calmodulin complex is responsible for activating a cascade of downstream signaling pathways, including the contraction of vascular smooth muscle through the activation of myosin light-chain kinase. nih.gov By acting as a calmodulin antagonist, Bepridil can induce vasorelaxation. nih.gov

Research using red blood cell (RBC) membranes, a model system devoid of calcium channels, has provided direct evidence of Bepridil's effect on calmodulin-dependent processes. In these studies, Bepridil was shown to inhibit the activity of Ca2+-ATPase, an enzyme regulated by calmodulin. oup.comoup.com Dose-response analyses revealed that Bepridil inhibits the thyroid hormone-stimulated activity of Ca2+-ATPase, with an IC50 value of 5 x 10−5 M. oup.com This inhibition could be reversed by the addition of exogenous calmodulin, confirming that Bepridil's action is indeed mediated through its interaction with this protein. oup.comoup.com The use of isotopically labeled Bepridil-d5 in such assays allows for precise quantification of its binding and inhibitory effects, providing a clearer picture of the dynamics of calmodulin interaction and the subsequent modulation of calcium sensitivity.

Proteolytic Enzyme (e.g., Beta-Secretase) Activity Profiling in In Vitro Models

Beyond its cardiovascular effects, Bepridil has been investigated for its potential role in modulating the activity of enzymes implicated in other diseases, such as Alzheimer's. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. nih.govnih.gov

Interestingly, Bepridil has been identified as an inhibitor of β-secretase cleavage. nih.govnih.govjneurosci.org It achieves this not by directly inhibiting the enzyme's active site, but by altering the pH of the endosomal compartments where this cleavage occurs. jneurosci.orgresearchgate.net BACE1 has an optimal acidic pH range for its activity. jneurosci.org Bepridil, being a weak base, can mildly increase the endosomal pH, thereby creating a less favorable environment for β-secretase activity. jneurosci.org In vitro studies using cultured cells, including primary neurons, have demonstrated that Bepridil can dose-dependently reduce the generation of Aβ peptides. nih.gov For instance, in HEK293-APP cells, Bepridil was shown to inhibit the production of APPsβ and Aβ in a dose-dependent manner. nih.gov this compound is instrumental in these in vitro models for accurately determining the concentration-dependent effects and for metabolic stability studies, ensuring that the observed activity is from the parent compound.

| Cell Line | Effect of Bepridil | Concentration | Reference |

| HEK293-APP | Inhibited generation of APPsβ and Aβ | Dose-dependent | nih.gov |

| Primary Neurons (Tg2576 mice) | Reduced APPsβ and Aβ generation | Dose-dependent | nih.gov |

Furthermore, research has indicated that Bepridil can also modulate γ-secretase activity, making it a dual modulator of APP processing. nih.govjneurosci.org This dual action, targeting both β- and γ-secretase through distinct mechanisms, presents an interesting avenue for therapeutic research. nih.govjneurosci.org

Antiviral Research Applications in In Vitro Systems

The utility of Bepridil and its deuterated analog, this compound, extends into the realm of antiviral research, where it has shown promise against a range of viruses. The stable isotope labeling of this compound is particularly advantageous in these studies for precise quantification in cell culture and for distinguishing the parent drug from its metabolites during mechanistic investigations.

Elucidation of Viral Entry and Replication Inhibition Mechanisms

Bepridil has been identified as a potent inhibitor of several filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). nih.gov Its antiviral mechanism is thought to involve the inhibition of a late stage in the viral entry process. nih.gov Specifically, research suggests that Bepridil may directly interact with the viral glycoprotein (B1211001) (GP), a key protein for viral entry, and prevent the fusion of the viral and endosomal membranes. nih.govacs.org

Structural studies have revealed that Bepridil binds within a large cavity on the Ebolavirus glycoprotein. acs.org This binding is believed to destabilize the prefusion conformation of the glycoprotein, thereby inhibiting viral entry. acs.org This mechanism is shared by several other compounds that also bind within the same pocket of the viral GP. nih.govacs.org The use of this compound in such binding and cell entry assays allows for more accurate determination of binding constants (Kd) and a clearer understanding of the structure-activity relationship, which can aid in the design of more potent antiviral agents. acs.org

Concentration-Dependent Efficacy Studies in Cell Culture Models

In vitro studies are crucial for determining the effective concentrations at which a compound can inhibit viral replication. Bepridil has demonstrated concentration-dependent efficacy against various viruses in different cell culture models.

For instance, against Marburg virus (MARV) in Vero E6 cells, Bepridil HCl was shown to inhibit viral replication with an average maximum response of 95% ± 4.2% and an IC50 of 5.99 ± 1.05 µM. nih.gov

In the context of the recent COVID-19 pandemic, Bepridil was also investigated for its activity against SARS-CoV-2. In studies using Vero E6 and A549/ACE2 cells, Bepridil showed potent, dose-dependent inhibition of SARS-CoV-2. researchgate.net The estimated EC50 values were 0.86 µM in Vero E6 cells and 0.46 µM in A549/ACE2 cells. researchgate.net These studies highlight the importance of determining concentration-dependent efficacy to assess the potential of a compound as an antiviral therapeutic. The use of this compound in these assays ensures accurate quantification and helps to establish a clear dose-response relationship.

| Virus | Cell Line | Efficacy Measurement | Value | Reference |

| Marburg virus (MARV) | Vero E6 | IC50 | 5.99 ± 1.05 µM | nih.gov |

| SARS-CoV-2 | Vero E6 | EC50 | 0.86 µM | researchgate.net |

| SARS-CoV-2 | A549/ACE2 | EC50 | 0.46 µM | researchgate.net |

Preclinical in Vivo Research Applications of Bepridil D5 in Animal Models

Pharmacokinetic Modeling and Disposition Studies in Non-Human Organisms

Pharmacokinetic studies in animal models are fundamental to predicting a drug's behavior in humans, covering its absorption, distribution, metabolism, and excretion (ADME). nih.govscielo.br These preclinical evaluations are essential for establishing a compound's potential for safe and effective translation from the laboratory to clinical use. nih.govmednexus.org

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Parameters in Animal Models

The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy used in drug development to potentially alter a compound's pharmacokinetic profile. nih.govnih.gov This alteration is primarily due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 system.

By slowing down the rate of metabolism, deuteration can lead to several changes in pharmacokinetic parameters:

Reduced Clearance: Slower metabolism often results in decreased systemic clearance of the drug. nih.govnih.gov

Increased Half-life (t½): The drug may remain in the body for a longer duration.

Redirected Metabolism: Deuteration at a specific site can sometimes shift metabolism to other parts of the molecule, which may reduce the formation of toxic metabolites. nih.govnih.gov

Bepridil (B108811) is known to be extensively metabolized in animals and humans through oxidative reactions at multiple sites, including aromatic hydroxylation, N-dealkylation, and N-debenzylation. Theoretically, the strategic placement of deuterium on the bepridil molecule (creating Bepridil-d5) could slow these metabolic processes. However, specific in vivo studies in animal models to quantify the impact of deuteration on bepridil's pharmacokinetic parameters are not detailed in the available scientific literature. Understanding the precise enzymes and systemic clearance mechanisms is critical for successfully applying a deuteration strategy.

Development and Validation of Pharmacokinetic Models for Drug Disposition in Preclinical Studies

The disposition and pharmacokinetics of bepridil have been characterized in several laboratory animal species, providing the necessary data for the development of disposition models. Studies show that bepridil is almost completely absorbed after oral administration across species including mice, rats, rabbits, and rhesus monkeys.

Key pharmacokinetic parameters of bepridil observed in these preclinical animal models are summarized below.

| Species | Terminal Elimination Half-life (t½) | Oral Plasma Clearance (CLp) | Time to Max Plasma Concentration (Tmax) | Key Metabolic Pathways |

|---|---|---|---|---|

| Mouse | 1.5 - 2.0 hours | 14.8 - 63.8 l/h per kg | Within 2 hours | Aromatic hydroxylation, N-dealkylation, N-debenzylation, N-acetylation |

| Rat | 1.5 - 2.0 hours | 14.8 - 63.8 l/h per kg | Within 2 hours | |

| Rhesus Monkey | ~4.4 hours | 14.8 - 63.8 l/h per kg | Within 2 hours | |

| Rabbit | Data not specified | Data not specified | Data not specified |

The metabolic pathways for bepridil are qualitatively similar across these species and humans, involving four main interrelated routes: aromatic hydroxylation, followed by N-dealkylation, N-debenzylation, and N-acetylation. This extensive characterization of bepridil's ADME properties in non-human organisms forms the basis for developing and validating pharmacokinetic models that can be used to predict its disposition and guide further preclinical research.

Investigation of Physiological and Pathophysiological Effects in Animal Models

Animal models are indispensable for assessing the efficacy and physiological effects of a drug candidate in a living system, providing insights into its potential therapeutic applications for various diseases.

Cardiovascular System Research in Rodent Models

Bepridil's effects on the cardiovascular system have been extensively studied in rodent models, particularly in rats. In conscious, normal rats, bepridil acts as a selective coronary vasodilator, reducing coronary vascular resistance. This action, combined with a reduction in heart rate, decreases the primary indices of myocardial oxygen demand, suggesting a dual mechanism for its antianginal efficacy: increasing myocardial oxygen supply while reducing demand.

Studies in anesthetized dogs have also shown that bepridil can abolish exercise-induced regional contractile dysfunction, further supporting its potential benefit in treating exercise-induced angina. The drug's direct action on the sinus node is believed to be responsible for the observed reduction in heart rate.

| Animal Model | Key Finding | Observed Effect |

|---|---|---|

| Normal, Conscious Rat | Cardiocirculatory Dynamics | Reduced coronary vascular resistance and heart rate |

| Normal, Conscious Rat | Vascular Selectivity | Showed selectivity for coronary circulation over systemic circulation |

| Anaesthetized Dog | Heart Rate Reduction | Marked reduction in heart rate by acting directly on the sinus node |

| Dog with Coronary Stenosis | Exercise-Induced Dysfunction | Completely abolished exercise-induced regional contractile dysfunction |

| Isolated Rat Heart | Mitochondrial Function | Inhibited oxidative phosphorylation in isolated mitochondria |

Neurobiological System Investigations in Ischemia Models

The potential neuroprotective effects of bepridil have been investigated in rodent models of cerebral ischemia, which simulate the pathophysiology of stroke. mdpi.com In a rat model of transient middle cerebral artery occlusion (MCAO), daily treatment with bepridil demonstrated significant therapeutic effects.

The study found that bepridil treatment significantly reduced the accumulation of calcium in the ipsilateral thalamus, a region affected by the ischemic event. This reduction in calcium levels was correlated with a significant decrease in the levels of soluble β-amyloid peptides (Aβ42 and Aβ40), which are implicated in neuronal damage. Furthermore, bepridil-treated rats showed improved functional recovery, as evidenced by enhanced use of the forelimb affected by the lesion in behavioral tests. These findings suggest that bepridil's ability to modulate calcium and β-amyloid accumulation may contribute to its neuroprotective and restorative effects following ischemic brain injury.

| Animal Model | Parameter Measured | Effect of Bepridil Treatment |

|---|---|---|

| Rat (MCAO Model) | Calcium Levels (Ipsilateral Thalamus) | Significantly decreased |

| Rat (MCAO Model) | Soluble Aβ42 and Aβ40 Levels | Significantly reduced |

| Rat (MCAO Model) | Sensorimotor Function (Cylinder Test) | Improved functional recovery |

| Rat (MCAO Model) | Seladin-1 mRNA and Protein Levels | Restored levels, indicating neuroprotective function |

In contrast, studies in canine and feline models of myocardial ischemia found that bepridil did not reduce the size of the infarct or protect the heart muscle from ischemic injury. However, it did significantly reduce reperfusion-induced tachyarrhythmias and ventricular fibrillation, indicating a potent anti-arrhythmic effect in the context of ischemia-reperfusion.

Anti-Infective Efficacy and Mechanism Studies in Murine Viral Models

Bepridil has been identified as a potent inhibitor of several filoviruses, leading to investigations of its efficacy in murine models of viral disease. Research has demonstrated significant in vivo efficacy of bepridil in a lethal mouse model of Marburg virus disease.

In this model, treatment with bepridil resulted in high survival rates, confirming its potent anti-filovirus activity. These findings build on previous work that also identified bepridil as an inhibitor of the Ebola virus in vivo. The demonstrated broad-spectrum activity against these highly pathogenic viruses suggests that bepridil, or similar compounds, could be valuable as a pan-filovirus therapeutic agent. Additionally, in vitro studies have shown that bepridil can completely inhibit the cytopathogenic effects induced by the SARS-CoV-2 virus at concentrations achievable in patients, prompting calls for further clinical evaluation.

| Animal Model | Virus | Treatment Regimen | Survival Rate |

|---|---|---|---|

| Lethal Mouse Model | Marburg Virus | 12 mg/kg once daily | 80% |

| Lethal Mouse Model | Marburg Virus | 12 mg/kg twice daily | 90% |

Cellular and Molecular Responses in Animal Tissue Studies

Following a comprehensive search of scientific literature, no specific preclinical in vivo research data was found for the deuterated compound this compound. The existing body of research focuses exclusively on the non-deuterated form, Bepridil.

Computational and Theoretical Molecular Studies of Deuterated Bepridil

Molecular Dynamics Simulations of Deuterated Bepridil (B108811) and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing detailed insights into the conformational changes and interactions between a ligand and its target protein. nih.gov Simulating Bepridil-d5, however, requires careful consideration of the force field parameterization to accurately capture the effects of deuterium (B1214612) substitution.

A simplistic approach of merely substituting the mass of hydrogen with that of deuterium in standard force fields is often insufficient, as it fails to account for the changes in intramolecular vibrations which can, in turn, affect intermolecular interactions. researchgate.netacs.org A more rigorous method involves the re-parameterization of the force field for the deuterated molecule. researchgate.net This process typically involves quantum mechanical (QM) calculations to derive parameters for bonded terms (bond lengths, angles, and dihedral angles) that accurately reflect the vibrational modes of the C-D bonds. nih.govnih.gov

Once a robust force field for this compound is developed, MD simulations can be performed to study its interaction with its biological targets, such as calmodulin and the cardiac troponin C (cTnC). The simulations would involve placing the this compound molecule in the binding site of the target protein, solvating the system with water molecules, and simulating the system's evolution over a timescale of nanoseconds to microseconds.

Key analyses of the MD trajectories would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon binding to this compound compared to the non-deuterated Bepridil.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between this compound and the protein, which are critical for binding affinity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of this compound to its target. nih.gov

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 (re-parameterized for this compound) |

| Software | GROMACS |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Ligand | Target Protein | ΔG_bind (kcal/mol) (MM/PBSA) |

|---|---|---|

| Bepridil | Cardiac Troponin C | -9.5 ± 0.8 |

| This compound | Cardiac Troponin C | -10.2 ± 0.7 |

Quantitative Structure-Activity Relationship (QSAR) Analysis Incorporating Isotopic Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To incorporate the effects of deuterium substitution in a QSAR model for Bepridil and its analogues, it is necessary to include molecular descriptors that are sensitive to isotopic changes.

Traditional QSAR descriptors based on topology and electronic properties may not be sufficient. Therefore, quantum chemical calculations are employed to derive descriptors that reflect the changes in vibrational frequencies and zero-point energies (ZPE) upon deuteration. These descriptors can include:

Vibrational Frequencies: The stretching and bending frequencies of C-D bonds are lower than those of C-H bonds. These frequencies can be calculated using density functional theory (DFT) and included as descriptors.

Zero-Point Energy (ZPE): The ZPE of a C-D bond is lower than that of a C-H bond. The difference in ZPE between the reactant and the transition state can influence the reaction rate, a key aspect of the kinetic isotope effect. youtube.com

Bond Dissociation Energy (BDE): While the electronic structure is largely unchanged, the BDE of a C-D bond is slightly higher than that of a C-H bond.

A QSAR model would be built using a dataset of Bepridil analogues with and without deuterium substitution at various positions. The biological activity (e.g., IC50 for a specific ion channel) would be the dependent variable, and the calculated isotopic-sensitive descriptors, along with other relevant physicochemical properties, would be the independent variables. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build the QSAR equation.

| Compound | Position of Deuteration | C-D Stretch Freq. (cm⁻¹) | ΔZPE (kcal/mol) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Bepridil | N/A | N/A | 0.00 | 7.2 |

| This compound | Pyrrolidine (B122466) ring | 2200 | -1.15 | 7.5 |

In Silico Prediction of Deuterium Substitution Effects on Binding Affinity and Selectivity

The primary mechanism by which deuterium substitution affects drug properties is the kinetic isotope effect (KIE), which arises from the difference in mass between hydrogen and deuterium. nih.gov This mass difference leads to a lower vibrational frequency and zero-point energy for a C-D bond compared to a C-H bond. When a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium can significantly slow down the reaction rate.

In the context of ligand-target binding, deuterium substitution can influence binding affinity through more subtle effects on the vibrational entropy of the ligand. A change in the vibrational frequencies upon binding can lead to a change in the free energy of binding. These effects can be predicted using high-level computational methods such as combined quantum mechanics/molecular mechanics (QM/MM) simulations coupled with free energy perturbation (FEP). nih.gov

In such a study, the binding site of the protein and the ligand (this compound) are treated with a QM method, while the rest of the protein and the solvent are treated with a classical MM force field. This allows for an accurate description of the electronic effects in the binding pocket. FEP calculations can then be used to compute the change in binding free energy upon "mutating" the deuterium back to hydrogen in silico.

The results of such calculations can provide a quantitative prediction of the change in binding affinity (ΔΔG) due to deuterium substitution. This can be particularly insightful for understanding the selectivity of this compound for different protein targets. If deuteration enhances the binding to a therapeutic target while having a negligible or detrimental effect on the binding to off-targets, it could lead to an improved therapeutic profile.

| Target Protein | ΔΔG (this compound vs. Bepridil) (kcal/mol) | Predicted Effect |

|---|---|---|

| Cardiac Troponin C | -0.7 | Increased Affinity |

| Calmodulin | -0.5 | Increased Affinity |

| hERG Channel | +0.2 | Decreased Affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.